molecular formula C15H15FN2O3S B5790172 N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5790172
M. Wt: 322.4 g/mol
InChI Key: KVSBQYJOZPDAQK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a methylsulfonylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzamide with appropriate reagents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 2-fluorobenzene is reacted with the benzamide core under specific conditions.

    Attachment of the Methylsulfonylamino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the methylsulfonylamino group modulates its reactivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
  • N-(2-bromophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
  • N-(2-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Uniqueness

N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high specificity and reactivity.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-18(22(2,20)21)12-9-7-11(8-10-12)15(19)17-14-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSBQYJOZPDAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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